molecular formula C23H27N3O8S B2461446 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868982-40-5

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2461446
CAS No.: 868982-40-5
M. Wt: 505.54
InChI Key: DZNRQXRJJFIJPC-UHFFFAOYSA-N
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Description

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O8S and its molecular weight is 505.54. The purity is usually 95%.
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Biological Activity

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, identified by its CAS number 868982-57-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H28N4O8S
  • Molecular Weight : 496.5 g/mol
  • Structural Features : The compound features a sulfonyl group attached to an oxazolidine ring and a methoxyphenethyl group, which may contribute to its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety often exhibit significant biological activities. These include:

  • Anticancer Activity : Similar compounds have shown inhibitory effects on cancer cell proliferation. For instance, derivatives with the benzodioxole structure have been investigated for their ability to inhibit specific enzymes linked to cancer progression .
  • Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes and other inflammatory mediators.
  • Antimicrobial Effects : The presence of oxazolidine rings in related compounds has been associated with antimicrobial activity, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

StudyFindings
Anticancer Study A derivative of the compound was shown to inhibit the growth of various cancer cell lines in vitro, with IC50 values indicating potent activity against breast cancer cells .
Inflammation Model In vivo studies demonstrated that similar compounds reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Microbial Resistance Research indicated that oxazolidine derivatives exhibited activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant organisms .

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Molecular Docking Studies : To predict how the compound interacts with specific biological targets.
  • In Vivo Efficacy Trials : To assess therapeutic potential in relevant disease models.
  • Structure–Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce potential side effects.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8S/c1-31-18-5-3-2-4-16(18)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)17-6-7-19-20(14-17)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNRQXRJJFIJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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